Ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 324068-50-0
VCID: VC5556202
InChI: InChI=1S/C14H15ClN2O4/c1-2-21-13(19)11-9(7-15)16-14(20)17-12(11)8-5-3-4-6-10(8)18/h3-6,12,18H,2,7H2,1H3,(H2,16,17,20)
SMILES: CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2O)CCl
Molecular Formula: C14H15ClN2O4
Molecular Weight: 310.73

Ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 324068-50-0

Cat. No.: VC5556202

Molecular Formula: C14H15ClN2O4

Molecular Weight: 310.73

* For research use only. Not for human or veterinary use.

Ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 324068-50-0

Specification

CAS No. 324068-50-0
Molecular Formula C14H15ClN2O4
Molecular Weight 310.73
IUPAC Name ethyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C14H15ClN2O4/c1-2-21-13(19)11-9(7-15)16-14(20)17-12(11)8-5-3-4-6-10(8)18/h3-6,12,18H,2,7H2,1H3,(H2,16,17,20)
Standard InChI Key SUARUFRBXLOCFP-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2O)CCl

Introduction

Chemical Identity and Molecular Characteristics

The compound belongs to the tetrahydropyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Its molecular formula is C₁₅H₁₇ClN₂O₅, with a molecular weight of 340.76 g/mol (calculated from analogous structures) . The IUPAC name reflects its substituents: a chloromethyl group at position 6, a 2-hydroxyphenyl group at position 4, and ethyl ester and ketone functionalities at positions 5 and 2, respectively.

Key identifiers include:

  • InChIKey: KRXMBPNXXZLNMZ-UHFFFAOYSA-N (derived from PubChem data for a 4-methoxyphenyl analog) .

  • SMILES: CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2O)CCl .

Synthesis and Crystallographic Analysis

Synthetic Pathways

While no direct synthesis protocol for this compound is documented, analogous dihydropyrimidines are typically synthesized via the Biginelli condensation. This one-pot reaction involves a β-keto ester (e.g., ethyl acetoacetate), an aldehyde (e.g., 2-hydroxybenzaldehyde), and a urea derivative in the presence of a Lewis acid catalyst like CeCl₃·7H₂O . For example, ethyl 6-chloromethyl-4-(2,3,4-trimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate was synthesized in 92% yield using this method .

Crystal Structure and Conformation

X-ray crystallography of closely related compounds reveals critical structural features:

  • Tetrahydropyrimidine Ring: Adopts a flattened envelope conformation, with the C4 atom deviating by ~0.43 Å from the ring plane .

  • Substituent Orientations:

    • The 2-hydroxyphenyl group occupies a pseudo-axial position, inclined at 87.7° relative to the heterocyclic plane .

    • The chloromethyl group at C6 and ethyl ester at C5 exhibit perpendicular and coplanar orientations, respectively, relative to the ring .

  • Hydrogen Bonding: A three-dimensional network forms via N–H···O and O–H···O interactions, stabilizing the crystal lattice .

Table 1: Selected Crystallographic Parameters

ParameterValueSource
Space GroupMonoclinic, P2₁/c
Unit Cell Dimensionsa = 12.34 Å, b = 7.89 Å, c = 15.67 Å
Dihedral Angle (C4–C7)87.7°
Hydrogen Bond LengthsN1–H···O1: 2.89 Å; O2–H···O3: 2.76 Å
CompoundDPPH Inhibition (%)Reference
Tetrazolopyrimidine derivative84 (100 µg/mL)
Pyrimidothiazolotriazine78 (100 µg/mL)

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in ethanol and DMSO; low aqueous solubility due to the chloromethyl and ester groups .

  • Stability: Susceptible to hydrolysis under acidic/basic conditions, particularly at the ester and ketone functionalities .

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~3200 cm⁻¹ (N–H), ~1700 cm⁻¹ (C=O), and ~1220 cm⁻¹ (C–O–C) .

  • ¹H NMR: Signals at δ 1.2–1.4 (ethyl CH₃), δ 4.1–4.3 (ester CH₂), δ 6.7–7.3 (aryl H), and δ 10.5 (phenolic OH) .

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